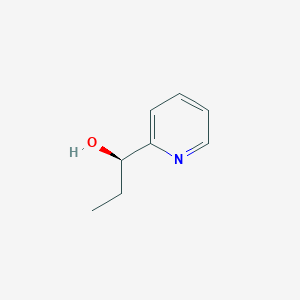

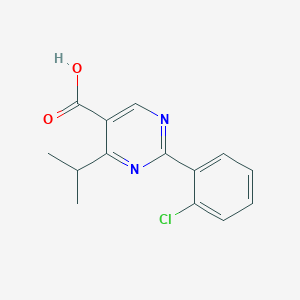

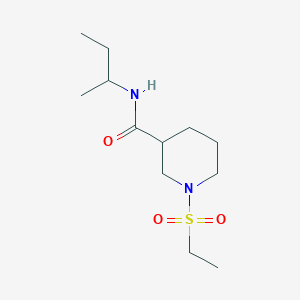

(1R)-1-(pyridin-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metal Complexation and Catalysis

The study by Hakimi et al. (2013) highlights the synthesis of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to a cadmium complex with potential applications in catalysis and material science. This research underscores the ligand's ability to form a distorted octahedral geometry around the cadmium ion, facilitated by its pyridine components, which could be relevant for catalytic processes or the development of functional materials Hakimi et al., 2013.

Coordination Chemistry

Massard et al. (2014) synthesized a nonanuclear Ni(II) cluster using a pyridyl-alcohol ligand, demonstrating the structural diversity achievable with pyridine derivatives in coordination chemistry. This work exemplifies the use of pyridyl-alcohol-based ligands in constructing complex metal architectures with potential implications for magnetic and catalytic properties, further expanding the scope of pyridine derivatives in inorganic chemistry Massard et al., 2014.

Photocatalysis

In the domain of photocatalysis, Bachmann et al. (2013) explored pentadentate ligands based on pyridine for their ability to coordinate with 3d element cations, leading to complexes with significant photocatalytic activity. This research indicates the potential of pyridine derivatives in facilitating water reduction reactions, showcasing their application in renewable energy technologies Bachmann et al., 2013.

Molecular Aggregation Studies

Tukhvatullin et al. (2010) investigated the aggregation of molecules in liquid pyridine solutions, providing insights into the hydrogen-bonded aggregates formed with propan-2-ol. This study is crucial for understanding molecular interactions in solutions, which can influence the physical properties of materials and their behavior in various applications Tukhvatullin et al., 2010.

Organic Synthesis and Retrosynthetic Analysis

An exemplary application in organic synthesis is discussed by Sunjic and Peroković (2016), where 1-(Pyridine-3-yl)propan-1-ol serves as a target molecule for retrosynthetic analysis, highlighting its relevance in synthetic strategies and functional group interconversions. This example underscores the importance of pyridyl alcohols in designing synthetic pathways and their role in the development of new organic compounds Sunjic & Peroković, 2016.

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUPVPZCSVEBQN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)

![Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)